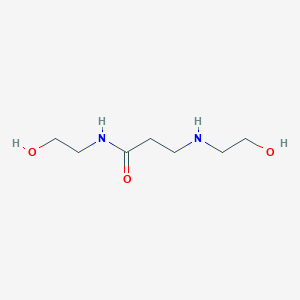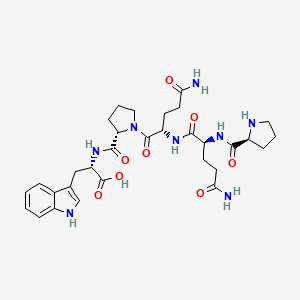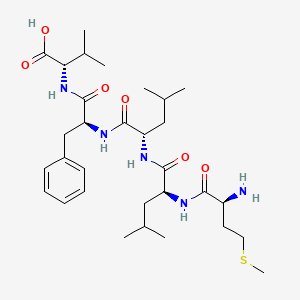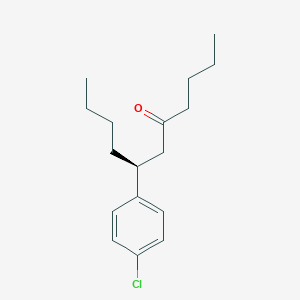
2,4,5,7-Tetranitro-1-(2,4,6-trinitrophenyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5,7-Tetranitro-1-(2,4,6-trinitrophenyl)naphthalene is a highly nitrated aromatic compound known for its energetic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,7-Tetranitro-1-(2,4,6-trinitrophenyl)naphthalene typically involves the nitration of naphthalene derivatives. The process generally includes multiple steps of nitration using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions often require careful control of temperature and concentration to ensure the selective introduction of nitro groups at the desired positions on the naphthalene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle the exothermic nature of nitration reactions. Safety measures are crucial due to the highly energetic nature of the compound and the potential for explosive decomposition .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,5,7-Tetranitro-1-(2,4,6-trinitrophenyl)naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidative conditions, leading to the formation of more highly oxidized products.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides, resulting in the formation of less nitrated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nitro groups are replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield partially nitrated naphthalene derivatives, while substitution reactions can introduce various functional groups in place of nitro groups .
Applications De Recherche Scientifique
2,4,5,7-Tetranitro-1-(2,4,6-trinitrophenyl)naphthalene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other energetic materials and as a model compound for studying nitration reactions.
Biology: Investigated for its potential effects on biological systems, although its high toxicity limits its use in biological research.
Medicine: Limited applications due to its toxicity, but studied for its potential use in targeted drug delivery systems where controlled release of energy is required.
Industry: Utilized in the production of explosives, propellants, and other high-energy materials.
Mécanisme D'action
The mechanism by which 2,4,5,7-Tetranitro-1-(2,4,6-trinitrophenyl)naphthalene exerts its effects is primarily through the release of energy upon decomposition. The multiple nitro groups in the compound undergo rapid exothermic decomposition, releasing a significant amount of energy. This process involves the breaking of nitrogen-oxygen bonds and the formation of stable nitrogen gas and other byproducts .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another highly nitrated aromatic compound with similar energetic properties.
Hexanitrohexaazaisowurtzitane (CL-20): A high-energy compound with a different structural framework but similar applications in explosives and propellants.
Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX): A cyclic nitramine with high energy density and stability.
Uniqueness
2,4,5,7-Tetranitro-1-(2,4,6-trinitrophenyl)naphthalene is unique due to its specific arrangement of nitro groups on the naphthalene ring, which contributes to its high energy density and specific reactivity. Its structure allows for a balance between stability and energetic performance, making it suitable for various high-energy applications .
Propriétés
Numéro CAS |
185119-42-0 |
|---|---|
Formule moléculaire |
C16H5N7O14 |
Poids moléculaire |
519.25 g/mol |
Nom IUPAC |
2,4,5,7-tetranitro-1-(2,4,6-trinitrophenyl)naphthalene |
InChI |
InChI=1S/C16H5N7O14/c24-17(25)6-1-8-14(9(2-6)19(28)29)12(22(34)35)5-13(23(36)37)15(8)16-10(20(30)31)3-7(18(26)27)4-11(16)21(32)33/h1-5H |
Clé InChI |
SVSICTXOISDBHK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Naphtho[2,3-b]furan, 4,4a,5,8,8a,9-hexahydro-4,4,7-trimethyl-, cis-](/img/structure/B12567374.png)
![N-cyclohexylcyclohexanamine; 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenyl-pent-4-enoic acid](/img/structure/B12567376.png)

![N,N-Bis[(trimethylsilyl)oxy]prop-1-en-1-amine](/img/structure/B12567401.png)

![2,5-Bis[(3,5-diethyl-4-hydroxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B12567409.png)

![(2S)-4-[Carboxy(2-nitrophenyl)methoxy]-2-(methylamino)-4-oxobutanoate](/img/structure/B12567417.png)
![6-Fluoro-3-[2-(pyridin-4-yl)ethenyl]-1H-indole](/img/structure/B12567419.png)





